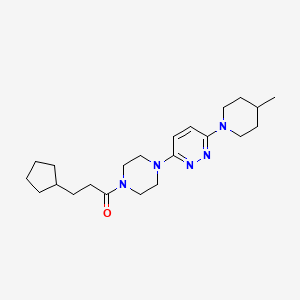
3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H35N5O and its molecular weight is 385.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, identified by its CAS number 899757-17-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula for this compound is C22H35N5O, with a molecular weight of 385.5 g/mol. The structural complexity includes multiple piperazine and pyridazine rings, which are often associated with significant biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including anti-tubercular and anti-cancer properties. The following sections summarize key findings related to the biological activity of this compound.
Anti-Tubercular Activity
A study focused on designing novel anti-tubercular agents reported that derivatives similar to the compound demonstrated significant activity against Mycobacterium tuberculosis. Compounds with IC90 values ranging from 3.73 to 4.00 μM were identified, indicating a promising therapeutic potential in treating tuberculosis .
Inhibition of Protein Interactions
The compound's structural characteristics suggest potential interactions with specific protein targets. For instance, compounds containing piperazine rings have been shown to inhibit protein-protein interactions critical in cancer cell proliferation. The inhibition of menin-MLL interactions has been highlighted as a therapeutic strategy in acute leukemia, where similar compounds demonstrated low nanomolar binding affinities (K_i values) .
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may function as a receptor antagonist or agonist, influencing pathways related to cell growth and survival.
- Enzyme Inhibition : Similar compounds have been documented to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins, enhancing its potential efficacy in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds structurally related to this compound:
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c1-18-10-12-25(13-11-18)20-7-8-21(24-23-20)26-14-16-27(17-15-26)22(28)9-6-19-4-2-3-5-19/h7-8,18-19H,2-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKYDSMNBIYJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














